molecular formula C14H5ClF9N3O B1682160 N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide CAS No. 154563-54-9

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Cat. No. B1682160
M. Wt: 437.65 g/mol
InChI Key: GHMKQBWHPQMXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SP-100030 is a dual inhibitor of NF-κB and AP-1 transcriptional activity.

Scientific Research Applications

Structure-Activity Relationship and Bioavailability Enhancement

The compound N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a potent inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, was studied for its structure-activity relationship to improve oral bioavailability. Modifications on the pyrimidine ring were explored, showing that certain substitutions could maintain activity while enhancing gastrointestinal permeability, critical for drug development (Palanki et al., 2000).

Advanced Materials Development

The compound's derivatives have been used to synthesize various polyamides and polyimides with remarkable properties, such as high thermal stability, excellent solubility in polar solvents, and the ability to form transparent and flexible films. These materials are significant for applications in electronics, coatings, and high-performance plastics due to their exceptional thermal and mechanical properties and their potential in creating optically clear materials (Yang & Lin, 1994; 1995).

Metal-Free Synthesis of Heterocycles

A novel strategy for the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation using phenyliodine bis(trifluoroacetate) highlights the compound's utility in facilitating organic transformations. This approach is notable for its short reaction time and high yields, important for the synthesis of heterocyclic compounds in medicinal chemistry (Zheng et al., 2014).

Anticancer Research

In anticancer research, derivatives of N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide have shown potential. Compounds designed for this purpose demonstrated significant cytotoxicity against various cancer cell lines, surpassing the efficacy of traditional drugs like cisplatin. These findings underscore the compound's role in the development of new cancer therapies (Mishra et al., 2014).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMKQBWHPQMXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5ClF9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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